molecular formula C9H12N2 B053449 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethanamine CAS No. 115248-30-1

6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethanamine

Cat. No.: B053449
CAS No.: 115248-30-1
M. Wt: 148.2 g/mol
InChI Key: DYDVLUHYJPUDJX-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-cyclopenta[b]pyridin-3-ylmethanamine is a heterocyclic compound that features a cyclopentane ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethanamine can be achieved through several methods. One common approach involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using sodium alkoxide solutions (sodium ethoxide or sodium methoxide) as reagents and catalysts . Another method includes the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation .

Industrial Production Methods

Industrial production methods for this compound typically involve scalable versions of the synthetic routes mentioned above. These methods are optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-cyclopenta[b]pyridin-3-ylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethanamine involves its interaction with molecular targets such as enzymes or receptors. The compound can form coordinate bonds with metal ions or interact with specific protein sites, leading to inhibition or modulation of biological pathways . The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dihydro-5H-cyclopenta[b]pyridin-3-ylmethanamine is unique due to its specific structure, which allows for diverse chemical modifications and applications. Its ability to undergo various chemical reactions and form stable derivatives makes it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-5-7-4-8-2-1-3-9(8)11-6-7/h4,6H,1-3,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYDVLUHYJPUDJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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